Nicotinoyl cyclandelate
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Overview
Description
Micinicate is a chemical compound with the molecular formula C23H27NO4. It is known for its antispasmodic, hypolipidemic, and hypotensive activities . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Micinicate can be synthesized through a series of chemical reactions involving the esterification of nicotinic acid with cyclandelate. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, micinicate is produced using large-scale esterification reactors. The process involves the continuous addition of nicotinic acid and cyclandelate, along with the catalyst, into the reactor. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation and crystallization to obtain pure micinicate .
Chemical Reactions Analysis
Types of Reactions: Micinicate undergoes several types of chemical reactions, including:
Oxidation: Micinicate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of micinicate can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: Micinicate can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of micinicate can lead to the formation of carboxylic acids and ketones, while reduction can produce alcohols and amines .
Scientific Research Applications
Micinicate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: Micinicate is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating cardiovascular diseases, particularly due to its hypolipidemic and hypotensive properties.
Industry: Micinicate is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of micinicate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in lipid metabolism and by acting on smooth muscle cells to induce relaxation. This leads to its antispasmodic and hypotensive effects .
Comparison with Similar Compounds
Micinicate can be compared with other similar compounds, such as:
Cyclandelate: Both micinicate and cyclandelate have antispasmodic properties, but micinicate also has hypolipidemic and hypotensive effects.
Nicotinic Acid Esters: Micinicate is an ester of nicotinic acid, similar to other nicotinic acid esters, but it has unique pharmacological properties due to its specific structure.
Uniqueness: Micinicate’s combination of antispasmodic, hypolipidemic, and hypotensive activities makes it unique among similar compounds. Its ability to target multiple pathways and exert diverse effects contributes to its potential as a therapeutic agent .
Properties
CAS No. |
39537-99-0 |
---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[2-oxo-1-phenyl-2-[(1R,5R)-3,3,5-trimethylcyclohexyl]oxyethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-16-12-19(14-23(2,3)13-16)27-22(26)20(17-8-5-4-6-9-17)28-21(25)18-10-7-11-24-15-18/h4-11,15-16,19-20H,12-14H2,1-3H3/t16-,19+,20?/m0/s1 |
InChI Key |
JVISQUVIQOJOOQ-VPSRXSMPSA-N |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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